2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide
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Description
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Indoline derivatives, including those structurally related to "2-(1,3-dioxoisoindolin-2-yl)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide," have been synthesized and evaluated for their anticonvulsant activities. Studies have shown that certain compounds within this class demonstrate significant anticonvulsant activity against both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, emerging as effective anticonvulsant agents. In silico studies further supported these findings, illustrating the molecular interaction of potent compounds with Na+ channels and GABAA receptors, indicating a potential mechanism of action (Nath et al., 2021).
Anti-Inflammatory Activity
Compounds related to "this compound" have also been investigated for their anti-inflammatory properties. Novel derivatives have shown promising anti-inflammatory activity in both in vitro and in vivo models. The structural features of these compounds, including the thiazolidine ring and specific substitutions, play a significant role in their activity profile. Such studies not only highlight their potential as anti-inflammatory agents but also contribute to understanding the structure-activity relationships within this chemical class (Nikalje et al., 2015).
Anticancer Activity
The anticancer potential of derivatives closely related to "this compound" has been explored through the design, synthesis, and evaluation of compounds targeting various cancer cell lines. Some derivatives have demonstrated significant antiproliferative activity, inhibiting the growth of cancer cells effectively. Molecular docking and in vitro studies suggest these compounds may interact with key proteins involved in cancer progression, offering insights into their mechanism of action and potential therapeutic applications (Ilyas et al., 2021).
Antimicrobial Activity
Research into the antimicrobial efficacy of compounds structurally akin to "this compound" has led to the identification of derivatives with significant activity against a range of bacterial and fungal pathogens. Synthesized thiazole derivatives have been evaluated for their antibacterial and antifungal properties, revealing some compounds with considerable activity, highlighting their potential as leads for the development of new antimicrobial agents (Saravanan et al., 2010).
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-2-13-7-9-14(10-8-13)17-12-28-21(22-17)23-18(25)11-24-19(26)15-5-3-4-6-16(15)20(24)27/h3-10,12H,2,11H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXZMKMLHGQSIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.